环孢菌素

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

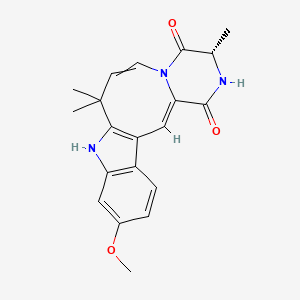

环乙酰菌素是一种二酮哌嗪生物碱,源自曲霉属真菌赭曲霉 。它是一种次级代谢产物,以其独特的结构特性和生物活性而闻名。

科学研究应用

作用机制

环乙酰菌素通过各种分子靶点和途径发挥作用。它与细胞蛋白和酶相互作用,破坏正常的细胞功能。该化合物的杀虫活性归因于其干扰昆虫神经系统的能力,导致瘫痪和死亡 。在癌症研究中,据信环乙酰菌素的细胞毒性作用是由于其与细胞 DNA 的相互作用以及对细胞分裂中关键酶的抑制造成的 .

生化分析

Biochemical Properties

Cycloechinulin is a diketopiperazine natural product Diketopiperazines are cyclic dipeptides that have been found to interact with a variety of enzymes and proteins

Cellular Effects

Cycloechinulin has been shown to reduce weight gain in corn earworms by 33% compared to controls when used at a dose of 100 ppm in the diet This suggests that Cycloechinulin may have an impact on cellular metabolism and gene expression within these organisms

Molecular Mechanism

It is known to be a diketopiperazine, a class of compounds that can interact with a variety of biomolecules, potentially influencing enzyme activity and gene expression

准备方法

环乙酰菌素通常从赭曲霉的菌丝体垫中分离出来 。制备过程涉及在米饭上培养真菌的固体基质发酵培养,然后用甲醇提取。然后,将蒸发的提取物用乙腈和己烷进行分配,得到乙腈可溶部分。此部分经过己烷、苯、氯仿、乙酸乙酯和甲醇的顺序提取 。进一步纯化通过色谱技术实现,如硅胶中压液相柱色谱和高效液相色谱 。

化学反应分析

环乙酰菌素会发生各种化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化,生成不同的氧化产物。

还原: 还原反应可以改变二酮哌嗪环,导致形成还原衍生物。

取代: 环乙酰菌素可以参与取代反应,其中分子上的官能团被其他基团取代。这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂。形成的主要产物取决于所使用的特定反应条件和试剂。

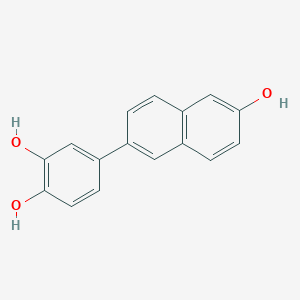

相似化合物的比较

环乙酰菌素在结构上与其他二酮哌嗪生物碱有关,如新阿霉素和阿霉素 。这些化合物具有相似的核心结构,但它们的官能团和生物活性不同。例如,新阿霉素已被证明具有抗真菌活性,而环乙酰菌素作为杀虫剂更有效 。环乙酰菌素独特的结构特征,如其特定的环取代,有助于其独特的生物活性,使其成为各种应用的宝贵化合物。

类似化合物

- 新阿霉素

- 阿霉素

- 乙酰菌素

- 新乙酰菌素

环乙酰菌素因其特定的杀虫和细胞毒性而脱颖而出,使其成为科学研究和工业应用中的一种独特而有价值的化合物。

属性

IUPAC Name |

(2Z,6S)-16-methoxy-6,11,11-trimethyl-5,8,13-triazatetracyclo[10.7.0.03,8.014,19]nonadeca-1(12),2,9,14(19),15,17-hexaene-4,7-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3/c1-11-19(25)23-8-7-20(2,3)17-14(10-16(23)18(24)21-11)13-6-5-12(26-4)9-15(13)22-17/h5-11,22H,1-4H3,(H,21,24)/b8-7?,16-10-/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCTQPWJZZZLMBI-AUHQLAKESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N2C=CC(C3=C(C=C2C(=O)N1)C4=C(N3)C=C(C=C4)OC)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N/2C=CC(C3=C(/C=C2/C(=O)N1)C4=C(N3)C=C(C=C4)OC)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is Cycloechinulin and where is it found?

A1: Cycloechinulin is a diketopiperazine metabolite primarily isolated from various fungal species, including Aspergillus novofumigatus [, , ] and Aspergillus flocculosus [, , ]. It is classified as a Trp-Ala-derived, non-basic alkaloid [].

Q2: What is the molecular structure of Cycloechinulin?

A2: Cycloechinulin has the molecular formula C20H21N3O3 []. Its systematic name is (3S)-2,3,8,9-tetrahydro-11-methoxy-3,8,8-trimethylpyrazino[1′,2′:1,2]azocino[5,4-b]indole-1,4-dione–methanol (4/1) [].

Q3: Are there any new species of fungi that produce Cycloechinulin?

A3: Yes, research has identified two new species, Aspergillus fumigatiaffinis and Aspergillus novofumigatus, that produce Cycloechinulin among other extrolites [, ].

Q4: Has the genome of any Cycloechinulin-producing fungi been sequenced?

A4: Yes, the genome of Aspergillus novofumigatus, a known producer of Cycloechinulin, has been sequenced, offering insights into its potential for producing bioactive compounds [].

Q5: Does Cycloechinulin possess any antioxidant properties?

A5: Theoretical studies using Density Functional Theory (DFT) suggest that Cycloechinulin exhibits antioxidant activity through both Hydrogen Atom Transfer (HAT) and Radical Adduct Formation (RAF) mechanisms []. These computational findings are supported by experimental evidence from DPPH• and ABTS•+ antioxidant assays [].

Q6: How does the antioxidant activity of Cycloechinulin compare to known antioxidants?

A6: Computational analysis indicates that the rate constants for both HAT and RAF reactions of Cycloechinulin are significantly higher than those of Trolox and ascorbic acid, suggesting potentially superior antioxidant capabilities [].

Q7: Does Cycloechinulin interact with ultraviolet (UV) radiation?

A7: Yes, both computational studies using Time-Dependent Density Functional Theory (TD-DFT) and UV-Vis experiments demonstrate that Cycloechinulin can absorb UV radiation, particularly in the UVA and UVB ranges [].

Q8: Could Cycloechinulin be used in sunscreen products?

A8: Its UV absorption properties suggest that Cycloechinulin could potentially be explored as a component in organic sunscreen formulations [], although further research is needed to confirm its safety and efficacy for this purpose.

Q9: Has Cycloechinulin shown any potential in other biological applications?

A9: While not as potent as other compounds isolated from the same source, Cycloechinulin has shown weak inhibitory activity against RANKL-induced osteoclast differentiation in vitro []. This suggests a possible area for further research into its effects on bone health.

Q10: Are there any analytical techniques available to study Cycloechinulin?

A10: While specific details about analytical method validation are limited in the provided research, researchers have utilized various techniques including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) for the isolation, purification, and structural characterization of Cycloechinulin [, , ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(3-(2,4-Difluorophenyl)-4,5-dihydro-5-isoxazolyl]-1-(4-morpholinyl)ethanone](/img/structure/B606803.png)

![acetic acid;(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-N-[(2R)-5-(diaminomethylideneamino)-1-oxo-1-(pyridin-4-ylmethylamino)pentan-2-yl]hexanamide](/img/structure/B606806.png)

![4-[[5-[3-(2-Chloro-4-methylphenyl)-4-pyridinyl]-2-thiazolyl]amino]phenol](/img/structure/B606816.png)